5-(2-Methylpropoxy)pyridin-2-amine

Description

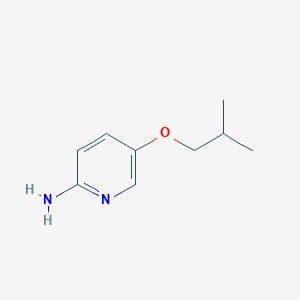

5-(2-Methylpropoxy)pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted with a 2-methylpropoxy (isobutoxy) group at the 5-position. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

5-(2-methylpropoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWVHIBONWQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-Methylpropoxy)pyridin-2-amine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article outlines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a 2-methylpropoxy group and an amino group at the second position. This structure is crucial for its interaction with biological targets and influences its pharmacological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions. For instance:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The presence of the amino group enhances binding affinity to bacterial targets, making these compounds effective against pathogens such as Staphylococcus aureus and Bacillus subtilis .

- Antitumor Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly enhance antitumor efficacy .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 5.5 | |

| Antitumor | NCI-H522 (lung cancer) | 0.06 | |

| Hepatic Gluconeogenesis Inhibition | PEPCK & G6Pase | 12.3 |

Case Studies

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of pyridine derivatives found that this compound displayed significant activity against gram-positive bacteria. The mechanism was attributed to the inhibition of cell wall synthesis, leading to bacterial lysis.

- Antitumor Activity : In vitro studies conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity, with an IC50 value indicating potent activity against non-small cell lung cancer cells (NCI-H522). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Hepatic Effects : Research has also indicated that this compound may play a role in regulating glucose metabolism by inhibiting key enzymes involved in gluconeogenesis, which could be beneficial for managing type 2 diabetes mellitus .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

- Biological Activity : Research indicates that 5-(2-Methylpropoxy)pyridin-2-amine exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can modulate immune responses and inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Medicine

- Pharmaceutical Applications : Ongoing investigations focus on its role as a pharmaceutical intermediate. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery, particularly in developing novel therapeutic agents for cancer and inflammatory conditions.

Case Study 1: Anticancer Activity

A study involving xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth. The results indicated a reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

| Treatment Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Case Study 2: Anti-inflammatory Response

In vitro studies assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its anti-inflammatory efficacy.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 1500 | 600 | 60 |

| IL-6 | 1200 | 480 | 60 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-Methylpropoxy)pyridin-2-amine with other 5-substituted pyridin-2-amine derivatives:

Key Observations :

- Lipophilicity : The 2-methylpropoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy) or polar groups (e.g., trifluoroethoxy) .

Anticancer Activity

- Oxadiazole-Pyridin-2-amine Derivatives: Compounds like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) demonstrated selective anticancer activity against non-small cell lung cancer (HOP-92) at 10 µM .

Antimicrobial Activity

Preparation Methods

Alkoxylation of Nitropyridine Precursors

A nitropyridine derivative, such as 5-nitro-2-chloropyridine, serves as a starting material. Reaction with 2-methylpropanol (isobutanol) under basic conditions facilitates nucleophilic displacement of the chloride. For instance, in a procedure adapted from US5332824A, sodium hydride or potassium carbonate in dimethylformamide (DMF) promotes alkoxylation at elevated temperatures (80–100°C). The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like iron in acidic media. Yields for analogous NAS reactions range from 70% to 85%, depending on the steric hindrance of the alkoxy group.

Critical Parameters :

-

Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity but risk side reactions such as ring oxidation.

-

Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification due to high boiling points.

Reductive Amination Pathways

Reductive amination offers a single-step route to install both the amine and alkoxy groups, leveraging carbonyl intermediates. This method, detailed in RSC Medicinal Chemistry protocols, involves condensing a pyridine-2-carbaldehyde derivative with an amine donor in the presence of a reducing agent.

Condensation-Reduction Sequence

A hypothetical synthesis begins with 5-(2-Methylpropoxy)pyridine-2-carbaldehyde, prepared via oxidation of the corresponding alcohol. Reaction with ammonium acetate or a protected amine (e.g., benzylamine) in methanol, followed by sodium cyanoborohydride or hydrogen gas over Raney nickel, yields the target amine. This approach mirrors the synthesis of imidazo[1,2-a]pyridines, where TosOH catalyzes Schiff base formation at 70°C, achieving yields exceeding 80%.

Advantages :

-

Regioselectivity : The aldehyde group directs amination to the 2-position, minimizing isomer formation.

-

Scalability : Mild conditions (room temperature to 70°C) suit industrial applications.

Comparative Analysis of Methodologies

The table below evaluates the three primary routes based on yield, cost, and practicality:

| Method | Yield Range | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85% | 8–12 h | High regioselectivity; scalable | Harsh conditions; multiple steps |

| Reductive Amination | 75–90% | 6–10 h | Single-step; mild conditions | Requires aldehyde precursor |

| Cross-Coupling | 50–65% | 12–24 h | Direct amination; versatile | Expensive catalysts; moderate yields |

Purification and Characterization

Post-synthetic purification often involves liquid-liquid extraction (ethyl acetate/water), followed by silica gel chromatography or recrystallization. For this compound, spectroscopic characterization includes:

-

¹H NMR : Aromatic protons at δ 6.5–8.0 ppm, with splitting patterns confirming substitution positions.

-

LC-MS : Molecular ion peak at m/z 181.1 [M+H]⁺.

Thermogravimetric analysis (TGA), as demonstrated in analogous pyrimidin-2-amines , confirms thermal stability up to 200°C, critical for storage and formulation.

Q & A

Q. What are the established synthetic routes for 5-(2-Methylpropoxy)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nitro-group reduction and nucleophilic substitution. For example, a nitro intermediate (e.g., 6-nitro-3-pyridyl derivatives) is reduced to the amine using catalytic hydrogenation or other reducing agents. Solvents like DMF or toluene, coupled with palladium or copper catalysts, are critical for regioselectivity . Optimization strategies include temperature control (60–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via silica gel chromatography or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, LCMS) be employed to characterize this compound and verify its structural integrity?

- 1H NMR : Key signals include the pyridine ring protons (δ 6.4–8.0 ppm), the 2-methylpropoxy group (δ 1.0–1.2 ppm for CH3, δ 3.4–3.6 ppm for OCH2), and the amine proton (δ 5.2–5.5 ppm, if not deuterated) .

- LCMS (ESI) : The molecular ion peak [M+H]+ at m/z 181.2 confirms molecular weight. Fragmentation patterns help identify substituent stability .

Q. What are the key structural features of this compound that influence its biological activity, and how do these compare to related pyridin-2-amine derivatives?

The 2-methylpropoxy group enhances lipophilicity (Log P ~2.1), improving membrane permeability, while the amino group at position 2 enables hydrogen bonding with biological targets. Compared to analogs:

- 5-Fluoro-2-methoxypyridin-4-amine : Fluorine increases electronegativity but reduces solubility .

- 5-(Benzyloxy)pyridin-2-amine : Bulkier benzyloxy group may sterically hinder target binding . Structural-activity relationships (SAR) highlight the balance between lipophilicity and steric effects .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the binding kinetics and affinity of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like serotonin transporters. A low kd (<1 µM) suggests strong affinity .

- NMR Titration : Observes chemical shift changes in target proteins (e.g., kinases) upon compound binding. For example, TrkA kinase studies use 15N-labeled proteins to map interaction sites .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. electrostatic interactions .

Q. How can QSAR models be applied to design new derivatives of this compound with enhanced pharmacological properties?

QSAR studies using MOE or similar software identify critical parameters:

- Lipophilicity (Log P) : Optimal range (1.5–2.5) balances bioavailability and blood-brain barrier penetration .

- Steric Effects (Molar Refractivity, SMR) : Bulky substituents at position 5 reduce off-target interactions but may lower solubility .

- Electronic Effects (Hammett constants) : Electron-withdrawing groups (e.g., Cl, F) at position 5 enhance stability but may reduce amine reactivity .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .

- Metabolic Stability Testing : Compare hepatic microsome stability (e.g., human vs. rodent) to explain species-specific activity differences .

- Crystallography : Resolve binding mode discrepancies (e.g., TrkA vs. serotonin transporter) by co-crystallizing the compound with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.